1-(6-Cyanopyridin-3-yl)cyclopropane-1-carboxylicacid
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Overview
Description
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a pyridine ring with a cyano group at the 6-position and a carboxylic acid group at the 1-position. The molecular formula of this compound is C10H8N2O2, and it has a molecular weight of 188.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, where a halogenated pyridine derivative reacts with a cyclopropane precursor.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyano group.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through an oxidation reaction, where an aldehyde or alcohol precursor is oxidized to form the carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Reactions: The use of catalysts can enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The cyclopropane ring can also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
1-(6-cyanopyridin-3-yl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-(6-cyanopyridin-3-yl)cyclopropane-1-nitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
The uniqueness of 1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(6-cyanopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-5-8-2-1-7(6-12-8)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14) |
InChI Key |
KLORSXRVJRUFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)C#N)C(=O)O |
Origin of Product |
United States |
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